N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications
Hydroxylamine as an Oxygen Nucleophile
Studies have shown that benzothiazole-2-sulfonamides can react with hydroxylamine, resulting in products like 2-hydroxybenzothiazole. This process, which proceeds via oxygen attack, suggests that similar sulfonamide compounds might be involved in synthetic pathways for producing hydroxylated derivatives, potentially useful in developing pharmaceuticals or chemical intermediates (Kamps, Belle, & Mecinović, 2013).
Electrophilic Quenching and Metalation
The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been explored for creating thioalkyl derivatives. Such methodologies might be applicable for synthesizing derivatives of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, suggesting its potential in drug development or as an intermediate in organic synthesis (Balasubramaniam, Mirzaei, & Natale, 1990).
Cyclooxygenase-2 Inhibitory Activity
Sulfonamide substituted 1,5-diarylimidazole derivatives have been synthesized to explore their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This research direction indicates that sulfonamide compounds, including those with complex structures like the one , could be potential candidates for developing anti-inflammatory drugs (Navidpour et al., 2014).
Intramolecular Diels-Alder Reactions
Research on synthesizing cyclic sulfonamides through intramolecular Diels-Alder reactions has provided novel approaches to creating complex molecular architectures. Such strategies could potentially be applied to the synthesis or modification of this compound, highlighting its potential applications in the synthesis of novel compounds (Greig, Tozer, & Wright, 2001).
Antimalarial and Antiviral Applications
Studies on antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking suggest that similar sulfonamide compounds could be explored for their antiviral and antimalarial properties. This research area might be relevant for investigating the biological activities of this compound in drug discovery efforts (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKHCODEJMCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.